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Compound of Interest

Compound Name: 4-Fluorophthalic acid

Cat. No.: B3021432

Molecular Identity and Structural Characteristics

4-Fluorophthalic acid, systematically named 4-Fluorobenzene-1,2-dicarboxylic acid, is an
aromatic dicarboxylic acid.[1][2] The molecule consists of a benzene ring substituted with two
adjacent carboxylic acid groups and a single fluorine atom at the C4 position. This substitution
pattern is critical to its chemical behavior.

The electron-withdrawing nature of the fluorine atom via the inductive effect, combined with the
resonance effects of the aromatic ring and two carboxyl groups, creates a molecule with
distinct electronic and steric properties. These features are foundational to its application as a
monomer in polymerization, where it imparts enhanced thermal stability and chemical
resistance, and as an intermediate in the synthesis of complex pharmaceuticals.[1][2]
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Property Value Source(s)
CAS Number 320-97-8 [3][4]
Molecular Formula CsHsFOa4 [3114]
Molecular Weight 184.12 g/mol [31[5]

4-fluorobenzene-1,2-
IUPAC Name ) ) ) [4]
dicarboxylic acid

Synonyms 4-Fluorophthalic acid [1][3]

White to Off-White
Appearance _ [11[3]
Solid/Powder

OMCXTFVBNCFZMY-
INChl Key [31[4]
UHFFFAOYSA-N

Core Physicochemical Properties

The physical and chemical properties of 4-Fluorophthalic acid are summarized below. These
values are critical for predicting its behavior in various chemical processes, from reaction setup
to purification and formulation.

Thermal and Physical Data

The melting and boiling points reflect the strong intermolecular hydrogen bonding afforded by
the two carboxylic acid groups. The compound is noted to be hygroscopic, meaning it can
absorb moisture from the atmosphere, a key consideration for storage.[3]

Parameter Value Notes Source(s)
Melting Point 154-158 °C [3]
Boiling Point 377.2+27.0°C Predicted [3]
Density 1.551 + 0.06 g/cm3 Predicted [3]
] Crystalline solid or
Form Solid [2][3]
powder
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Solubility Profile

The solubility of 4-Fluorophthalic acid is dictated by the polarity of its functional groups. While
the two carboxylic acid groups can engage in hydrogen bonding, the overall molecule retains
significant nonpolar character from the benzene ring.

e Aqueous Solubility: It has limited solubility in water.[2][3] This is typical for aromatic
carboxylic acids where the hydrophobic benzene ring dominates.[6] However, its solubility
can be greatly increased in basic aqueous solutions due to the formation of the highly
soluble dicarboxylate salt.

» Organic Solubility: It is soluble in polar organic solvents like ethanol and acetone and slightly
soluble in dimethyl sulfoxide (DMSO) and methanol.[2][3]

Acidity (pKa)

The acidity of the carboxylic acid groups is a defining feature of 4-Fluorophthalic acid. The
predicted pKa of the first dissociation is approximately 2.91.[3]

Causality of Acidity:

o Dual Carboxyl Groups: Like its parent, phthalic acid, the two adjacent carboxylic acid groups
influence each other's acidity. The first proton is relatively acidic.

« Inductive Effect of Fluorine: The highly electronegative fluorine atom exerts a strong
electron-withdrawing inductive effect (-1 effect). This effect propagates through the benzene
ring, stabilizing the conjugate base (carboxylate anion) formed upon deprotonation. This
stabilization makes the carboxylic acid groups more acidic (i.e., lowers the pKa) compared to
the non-fluorinated phthalic acid. For comparison, the pKa of benzoic acid is 4.2, while that
of 4-fluorobenzoic acid is 4.14, demonstrating the acid-strengthening effect of the para-
fluorine substituent.[7][8] The effect is more pronounced in 4-Fluorophthalic acid due to the
presence of two acid groups.
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Caption: Influence of Molecular Structure on Acidity.

Spectroscopic and Analytical Characterization

A multi-technique approach is required for the unambiguous characterization of 4-
Fluorophthalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically
recorded in deuterated dimethyl sulfoxide (DMSO-ds) due to solubility.

e 1H NMR: The proton spectrum is expected to show complex signals in the aromatic region
(typically 7.0-8.5 ppm). The three aromatic protons will appear as multiplets, with their
chemical shifts and coupling patterns influenced by both the adjacent protons and the
fluorine atom (H-F coupling). The two acidic protons of the carboxylic acids will appear as a
single, broad singlet at a very downfield chemical shift (>12 ppm), which will disappear upon
D20 exchange.

e 13C NMR: The proton-decoupled *C NMR spectrum will display eight distinct signals.[5]

o Carbonyl Carbons: Two signals in the 165-175 ppm region for the carboxylic acid carbons.
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o Aromatic Carbons: Six signals in the aromatic region (110-170 ppm). The carbon directly
bonded to the fluorine atom (C4) will exhibit a large one-bond coupling constant (*tJCF),
appearing as a doublet. The other aromatic carbons will also show smaller couplings to
fluorine (RJCF, 3JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

o O-H Stretch: A very broad absorption band is expected in the 3300-2500 cm~1 region,
characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[9]

e C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm~1.[10]

e C=0 Stretch: A strong, sharp absorption band around 1700 cm~1 corresponds to the C=0
stretching of the carboxylic acid groups.[9][10]

e C=C Stretch: Aromatic ring C=C stretching vibrations will appear as multiple bands in the
1600-1450 cm~1 region.

o C-F Stretch: A strong absorption band in the 1300-1000 cm~* region is indicative of the C-F
bond stretch.[11]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically measured in a polar solvent like ethanol or methanol, provides
information about the electronic transitions within the molecule. 4-Fluorophthalic acid is
expected to exhibit strong absorption bands in the UV region, characteristic of aromatic
carboxylic acids. The primary absorption is due to Tt — 11* transitions within the substituted
benzene ring. The presence of the carboxyl groups and the fluorine atom will cause a slight
shift in the absorption maxima (A_max) compared to unsubstituted benzene.

Experimental Protocols

The following protocols describe standard methodologies for characterizing the key
physicochemical properties of 4-Fluorophthalic acid.
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Protocol: Determination of pKa via Potentiometric
Titration

This protocol provides a self-validating system for accurately determining the acid dissociation
constants.

Expertise & Rationale: Potentiometric titration is the gold standard for pKa determination. It
relies on monitoring the pH change of a solution of the acid as a standardized base is added.
The equivalence points and half-equivalence points, identified from the titration curve, directly
yield the pKa values. The use of a calibrated pH meter ensures high accuracy and
trustworthiness of the results.

Methodology:

» Preparation: Accurately weigh approximately 100 mg of 4-Fluorophthalic acid and dissolve
it in 50 mL of deionized, COz-free water. Gentle heating may be required. If solubility is low, a
co-solvent like ethanol (20-50%) can be used.

« Titration Setup: Place the solution in a jacketed beaker maintained at 25.0 + 0.1 °C. Insert a
calibrated combination pH electrode and a magnetic stirrer.

e Titrant: Use a standardized 0.1 M NaOH solution as the titrant, delivered via a calibrated
burette or an automated titrator.

e Procedure:

[¢]

Begin stirring the solution at a moderate, constant rate.

o Record the initial pH.

o Add the NaOH titrant in small increments (e.g., 0.1 mL).

o After each addition, allow the pH reading to stabilize and record both the volume of titrant
added and the corresponding pH.

o Continue the titration until the pH has risen significantly past the second expected
equivalence point (e.g., to pH 11-12).
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o Data Analysis:

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

o

Determine the two equivalence points from the points of maximum slope on the first
derivative plot (ApH/AV vs. V).

[¢]

The pKaa is the pH at the volume of NaOH corresponding to the first half-equivalence
point (half the volume to the first equivalence point).

[¢]

The pKaz is the pH at the volume of NaOH corresponding to the second half-equivalence

point (midway between the first and second equivalence points).

[¢]
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Caption: Workflow for Potentiometric Titration.
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Protocol: Characterization by IR Spectroscopy

Expertise & Rationale: The KBr pellet method is a robust technique for obtaining high-quality IR
spectra of solid samples. It minimizes interference from solvents and produces sharp, well-
defined peaks. Grinding the sample with dry KBr ensures it is finely dispersed in the
transparent matrix, reducing scattering effects and leading to a trustworthy spectrum
representative of the compound's vibrational modes.

Methodology:
e Sample Preparation:

o Gently grind ~1-2 mg of 4-Fluorophthalic acid with ~100-200 mg of dry, spectroscopy-
grade potassium bromide (KBr) in an agate mortar. The mixture should become a fine,
homogenous powder.

o Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm~1).
Grinding ensures the sample is intimately mixed and particle size is reduced to minimize
light scattering.

e Pellet Formation:
o Transfer the powder to a pellet-pressing die.

o Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a
thin, transparent or translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment first.

o Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4
cm™i,

e Analysis:
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o Process the spectrum (baseline correction, if necessary).

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups (O-H, C=0, C-F, etc.).

Applications and Relevance

The unique physicochemical properties of 4-Fluorophthalic acid make it a valuable compound
for specialized applications.

o Polymer Chemistry: It serves as a key monomer for producing high-performance polyimides
and other polymers. The fluorine atom enhances thermal stability, chemical resistance, and
flame retardancy in the resulting materials, which are used in aerospace, automotive, and
electronics industries.[1]

o Pharmaceutical Synthesis: It is a versatile intermediate in drug discovery.[2][4] The fluorine
atom can improve metabolic stability, binding affinity, and bioavailability of active
pharmaceutical ingredients (APIs).

» Emerging Applications: Research has highlighted its potential as a disinfectant, an antifungal
agent, and even as a stabilizing agent for vaccines, which could help overcome cold-chain
storage limitations.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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